Pravastatin 1,1,3,3-Tetramethylbutylamine

Catalog No.
S917718
CAS No.
151006-14-3
M.F
C31H55NO7
M. Wt
553.781
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pravastatin 1,1,3,3-Tetramethylbutylamine

CAS Number

151006-14-3

Product Name

Pravastatin 1,1,3,3-Tetramethylbutylamine

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine

Molecular Formula

C31H55NO7

Molecular Weight

553.781

InChI

InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1

InChI Key

RKFLVBHCVKWNON-IYNICTALSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N

Synonyms

[1S-[1α(βS*,δS*),2α,6α,8β(R*),8aα]]-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1-naphthaleneheptanoate 2,4,4-Trimethyl-2-pentanamine;

Pravastatin 1,1,3,3-Tetramethylbutylamine (PTMB) is a salt form of pravastatin, a cholesterol-lowering medication. Pravastatin itself is a synthetic drug belonging to the statin class []. Statins work by inhibiting HMG-CoA reductase, an enzyme essential for cholesterol production in the liver []. PTMB is specifically the salt formed by combining pravastatin with the organic compound 1,1,3,3-tetramethylbutylamine. This salt form enhances the solubility and bioavailability of pravastatin, making it more readily absorbed by the body [].


Molecular Structure Analysis

PTMB is a complex molecule with two main components: pravastatin and 1,1,3,3-tetramethylbutylamine.

  • Pravastatin: Pravastatin possesses a lactone ring with a hydroxyl group and a carboxylic acid side chain. This structure is crucial for its interaction with HMG-CoA reductase [].
  • 1,1,3,3-Tetramethylbutylamine: This molecule has a central amine group with four methyl groups attached. The amine group plays a role in salt formation with the carboxylic acid of pravastatin [].

The specific spatial arrangement of these components within the salt has not been publicly disclosed.


Chemical Reactions Analysis

The reaction can be represented by the following general equation:

R-COOH (Pravastatin) + R'-NH2 (Tetramethylbutylamine) -> R-COO- + R'-NH3+ -> R-COONH-R' (PTMB)

where R and R' represent the respective organic groups of pravastatin and tetramethylbutylamine.

PTMB can potentially undergo various decomposition reactions under extreme conditions (e.g., high temperature). The exact products would depend on the specific reaction conditions.


Physical And Chemical Properties Analysis

  • Melting point and boiling point: Likely high due to the complex structure.
  • Solubility: More soluble in water than pravastatin alone due to the salt formation [].
  • Stability: Presumed to be stable under normal storage conditions.

PTMB acts similarly to pravastatin. Once absorbed, pravastatin competitively inhibits HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor for cholesterol synthesis in the liver []. This leads to a decrease in cholesterol production and lowers blood LDL (low-density lipoprotein) cholesterol levels.

PTMB inherits the safety profile of pravastatin. Common side effects of pravastatin include muscle pain, fatigue, and digestive issues []. In rare cases, it can cause liver damage. PTMB is generally not recommended for people with certain medical conditions like active liver disease or pregnant women [].

Wikipedia

Pravastatin 1,1,3,3-tetramethylbutylamine

Dates

Modify: 2023-08-15

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